MAB-CHMINACA metabolite M3 RM
Description
Contextualization of MAB-CHMINACA Metabolite M3 RM within Synthetic Cannabinoid Research
MAB-CHMINACA, also known as ADB-CHMINACA, is an indazole-based synthetic cannabinoid that has been identified in forensic cases. researchgate.netcore.ac.uk As with many substances in its class, the detection of MAB-CHMINACA intake relies heavily on the identification of its metabolites in biological matrices like urine and blood. nih.govmdpi.com
MAB-CHMINACA metabolite M3 is an expected biotransformation product of its parent compound. caymanchem.com Its formation involves two primary metabolic reactions: the hydrolysis of the terminal amide group and the hydroxylation of the cyclohexyl ring. caymanchem.combertin-bioreagent.com The resulting chemical structure is formally named N-[[1-[(4-hydroxycyclohexyl)methyl]-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine. caymanchem.com Due to the critical need for accurate identification in forensic analysis, this metabolite is produced as a Reference Material (RM). bertin-bioreagent.comglpbio.com This certified standard allows laboratories to confirm the presence of the metabolite in samples by comparing analytical data, such as retention time and mass spectra, against a known, pure substance. caymanchem.com
Interactive Table 1: Research Findings on MAB-CHMINACA Metabolism
| Study Focus | Experimental Model | Analytical Technique | Key Metabolic Pathways Identified | Reference |
|---|---|---|---|---|
| Metabolite Identification | Cryopreserved Human Hepatocytes | Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) | Hydroxylation on the cyclohexylmethyl tail, Minor reactions on the tert-butyl chain | researchgate.netnih.gov |
| General Metabolism | Human Liver Microsomes, Human Hepatocytes | High-Resolution Mass Spectrometry | Amide hydrolysis, Hydroxylation | researchgate.net |
| Metabolite Analysis | Authentic Human Urine Specimen | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Amide hydrolysis, Hydroxylation | nii.ac.jp |
Academic Significance of Metabolite Elucidation in Chemical Compound Studies
The elucidation of metabolite structures is of profound academic and practical significance in the study of chemical compounds, particularly for NPS. nih.gov For substances that are extensively metabolized, metabolites serve as the primary and often only biomarkers for proving exposure. researchgate.netfrontiersin.org The scientific investigation into these metabolic pathways provides crucial information that underpins public health and safety efforts.
The academic importance can be summarized by several key points:
Development of Analytical Methods: Understanding the metabolic profile of a compound is the first step toward developing sensitive and specific analytical methods for its detection in biological samples. nih.govcore.ac.uk Forensic laboratories rely on this data to screen for and confirm the presence of illicit substances.
Provision of Reference Materials: Research that identifies major metabolites guides chemical manufacturers in synthesizing the appropriate reference materials. researchgate.netnih.gov The availability of these standards is essential for the validation and quality control of analytical tests in toxicology labs. mdpi.com
Understanding Biotransformation: Studying how the human body processes a chemical compound provides insight into its metabolic fate. Research has shown that for MAB-CHMINACA and its structural analogs, biotransformations predominantly occur at the cyclohexylmethyl tail. researchgate.netnih.gov This knowledge can help predict the metabolic pathways of new, structurally similar synthetic cannabinoids.
Pharmacological Activity: Some metabolites of synthetic cannabinoids are not inert and may retain significant biological activity, sometimes even greater than the parent compound. acs.org Identifying these active metabolites is crucial for understanding the full pharmacological and toxicological profile of the ingested substance.
In essence, metabolite elucidation bridges the gap between the consumption of a substance and its detection, providing the scientific foundation necessary for forensic science, clinical toxicology, and the broader understanding of xenobiotic metabolism. frontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H29N3O4 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)18(20(27)28)22-19(26)17-15-6-4-5-7-16(15)24(23-17)12-13-8-10-14(25)11-9-13/h4-7,13-14,18,25H,8-12H2,1-3H3,(H,22,26)(H,27,28) |
InChI Key |
HWEQMPAYSNTICF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Origin of Product |
United States |
Methodological Frameworks for Mab Chminaca Metabolite Elucidation
In Vitro Biotransformation Models for MAB-CHMINACA Metabolism
In vitro models are essential tools for simulating the metabolic processes that occur in the human body, providing insights into the formation of various metabolites. frontiersin.org
Application of Human Hepatocyte Incubation Systems
Human hepatocyte incubation is considered a premier in vitro system for studying drug biotransformation as it closely mimics the metabolic environment of the intact human liver. frontiersin.orgnih.gov These complete cells contain a comprehensive array of phase I and phase II metabolic enzymes, cofactors, and transport proteins, offering a more holistic view of metabolism compared to subcellular fractions. researchgate.netd-nb.info
In a key study, cryopreserved human hepatocytes were incubated with MAB-CHMINACA (10 μmol/L) for three hours. nih.govd-nb.info This led to the identification of ten major metabolites. nih.govresearchgate.net The primary biotransformations observed were hydroxylations occurring on the cyclohexylmethyl portion of the molecule. nih.govresearchgate.netd-nb.info Minor reactions were also noted on the tert-butyl group. nih.govresearchgate.net Notably, of the six commercially available potential metabolite standards analyzed alongside the incubations, only two matched the metabolites produced by the hepatocytes. nih.govresearchgate.net This underscores the importance of empirical metabolic studies over reliance on predicted or theoretical metabolites. researchgate.net
Based on these hepatocyte studies, specific metabolites such as those involving hydroxylation of the cyclohexylmethyl group have been recommended as target analytes for documenting MAB-CHMINACA consumption. nih.govresearchgate.net
Utilization of Human Liver Microsome Systems
Human liver microsomes (HLM) are a widely used in vitro model for metabolic profiling, primarily due to their cost-effectiveness and ease of use. researchgate.netd-nb.info HLMs are rich in cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of phase I drug metabolism. frontiersin.orgwvu.edu
Studies utilizing HLM have demonstrated that MAB-CHMINACA undergoes various metabolic reactions. mdpi.comvulcanchem.com The predominant phase I metabolic reactions observed in HLM incubations include ester hydrolysis and hydroxylation. mdpi.com These findings are crucial for understanding the initial steps of MAB-CHMINACA breakdown. In one study, the conversion rate of MAB-CHMINACA in HLM was found to be significant, indicating rapid metabolism. mdpi.com
However, it is acknowledged that HLM systems may not always fully predict the complete in vivo metabolic profile or the relative abundance of metabolites, as they lack the full complement of enzymes and cofactors present in whole hepatocytes. researchgate.netd-nb.info Despite this, HLM remains a valuable tool for initial metabolic screening and identifying major phase I pathways. mdpi.commdpi.com
Comparative Analysis of In Vitro Models (e.g., human vs. mouse liver microsomes)
Comparative studies of in vitro models can reveal species-specific differences in metabolism and help to validate the human relevance of animal models. Research involving the structural analog of MAB-CHMINACA, APP-CHMINACA (PX-3), showed no significant differences in the metabolic pathways observed between human and mouse liver microsomes. researchgate.net The primary biotransformation route for this analog in both systems involved hydrolysis of the amide group followed by hydroxylation on the cyclohexylmethyl ring. researchgate.net
While direct comparative data for MAB-CHMINACA in human versus mouse liver microsomes is not extensively detailed in the provided results, the principle of using different models to build a comprehensive metabolic picture is well-established. frontiersin.orgmdpi.com For instance, a study on 26 synthetic cannabinoids used both in vitro HLM and an in vivo rat model, revealing that while ester hydrolysis and hydroxylation were dominant in HLM, oxidative defluorination and hydroxylation were key in the rat model. mdpi.com Such comparisons are vital for extrapolating in vitro findings to in vivo scenarios.
Advanced Analytical Techniques for MAB-CHMINACA Metabolite Profiling
The identification and characterization of MAB-CHMINACA metabolites rely heavily on sophisticated analytical instrumentation capable of separating and identifying structurally similar compounds in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of synthetic cannabinoid metabolites. mdpi.comnih.gov This method offers high sensitivity and selectivity, allowing for the detection and quantification of metabolites even at low concentrations in biological fluids like urine. nih.gov
In a forensic case involving MAB-CHMINACA, an LC-MS/MS method was used to analyze a urine specimen. nih.gov While the parent compound was not detected in the urine, two predominant metabolites were successfully identified and quantified: a 4-monohydroxycyclohexylmethyl metabolite (M1) and a dihydroxyl metabolite (M11). nih.gov The extraction of these metabolites was achieved using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method prior to LC-MS/MS analysis. nih.gov
The chromatographic separation is a critical component of the LC-MS method. Various column chemistries are employed, such as biphenyl (B1667301) and C18 columns, to achieve the necessary resolution of different metabolites. nih.govd-nb.infodiva-portal.org Gradient elution with mobile phases typically consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and methanol (B129727) or acetonitrile (B52724) is commonly used to effectively separate the analytes over a short run time. diva-portal.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the elucidation of unknown metabolites, providing highly accurate mass measurements that facilitate the determination of elemental compositions. nih.govd-nb.infomdpi.com This capability is crucial when reference standards for metabolites are not available. nih.gov
Instruments like the Orbitrap and quadrupole time-of-flight (QTOF) mass spectrometers are frequently used for MAB-CHMINACA metabolite profiling. nih.govd-nb.info In the study utilizing human hepatocytes, an Orbitrap HRMS system was employed to analyze the incubation samples, leading to the identification of ten major metabolites. nih.govresearchgate.netd-nb.info The high mass accuracy of the instrument, often within 5 ppm, allows for confident identification of metabolic transformations such as hydroxylation, demethylation, and hydrolysis based on the mass difference between the parent drug and the metabolite. mdpi.com
HRMS, often coupled with liquid chromatography (LC-HRMS), enables non-targeted screening approaches to discover novel metabolites. diva-portal.org This powerful combination provides the resolving power and mass accuracy needed to distinguish between isomeric metabolites and to propose structures for newly identified compounds in the complex matrix of biological samples. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural investigation of synthetic cannabinoid metabolites, including MAB-CHMINACA metabolite M3. nih.gov This technique involves multiple stages of mass analysis. Initially, the metabolite ion of interest is selected from all other ions emerging from the chromatographic system. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The resulting pattern of product ions, known as a fragmentation spectrum, serves as a structural fingerprint.
For MAB-CHMINACA metabolite M3, which is formed by hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide, MS/MS analysis provides key structural information. caymanchem.combertin-bioreagent.comevitachem.com The fragmentation pathways can help pinpoint the regions of the molecule that have been altered. For instance, specific fragment ions can confirm the presence of the intact indazole core or the modified side chain. Analysis of CHMINACA compounds reveals characteristic fragmentation, and for MAB-CHMINACA metabolite M3 RM, a diagnostic fragment ion at a mass-to-charge ratio (m/z) of 257 is used in its identification. ulisboa.pt By studying these pathways, analysts can propose a tentative structure for an unknown metabolite, which can then be confirmed using other methods.
Integration of Data Analysis Software for Metabolite Identification
The data generated by modern high-resolution mass spectrometry (HRMS) instruments is vast and complex, making manual interpretation impractical. Therefore, the integration of sophisticated data analysis software is essential for efficient and accurate metabolite identification. nih.govmdpi.com Software suites such as Thermo Fisher Scientific's Xcalibur and Composite Discoverer are frequently used in the analysis of synthetic cannabinoid metabolites. mdpi.comthermofisher.com
These software platforms employ advanced algorithms to process raw analytical data. Key functions include:
Peak Detection: Identifying potential metabolite signals from the background noise based on a specified signal-to-noise threshold. mdpi.com
Mass Accuracy Filtering: Using the high mass accuracy of HRMS data to calculate the most likely elemental composition for a detected ion, typically within a narrow mass tolerance window (e.g., 5 ppm). mdpi.com
Isotopic Pattern Matching: Comparing the observed isotopic pattern of an ion to the theoretical pattern for a proposed chemical formula.
Metabolite Prediction: Searching for expected mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, hydrolysis, glucuronidation) relative to the parent drug.
This automated processing allows for the rapid screening of samples and the tentative identification of dozens of potential metabolites, which are then flagged for manual review and further confirmatory analysis. mdpi.com
Strategies for Structural Characterization of MAB-CHMINACA Metabolites
Definitively characterizing the structure of a metabolite is a multi-step process that combines instrumental analysis with comparative techniques to ensure accuracy.
Mass Spectrometric Elucidation of Novel MAB-CHMINACA Metabolites
High-resolution mass spectrometry (HRMS) is a primary strategy for elucidating the structures of novel metabolites. nih.govresearchgate.net Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, which allows for the determination of a unique elemental formula. This is crucial for identifying the specific biotransformations that have occurred.
MAB-CHMINACA metabolite M3 is an expected metabolite resulting from two metabolic processes: hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group to a carboxylic acid. caymanchem.combertin-bioreagent.comevitachem.com In an HRMS analysis, this would be observed as a specific mass difference compared to the parent MAB-CHMINACA molecule. Studies on MAB-CHMINACA metabolism using human hepatocytes have successfully identified numerous metabolites by detecting these precise mass shifts corresponding to various biotransformations. nih.govresearchgate.net While HRMS can confirm the change in the chemical formula, it often cannot, by itself, determine the exact location of the modification (e.g., the position of the hydroxyl group on the cyclohexyl ring). mdpi.comnih.gov
Role of Reference Standards in Metabolite Confirmation
The use of authenticated analytical reference standards, also known as Reference Materials (RM), is the gold standard for the unequivocal confirmation of a metabolite's structure. nih.govd-nb.info MAB-CHMINACA metabolite M3 is available as a qualified Reference Material, manufactured and tested to meet international standards such as ISO 17034. caymanchem.comevitachem.com
While MS/MS and HRMS can propose a likely structure, they cannot always distinguish between isomers. For example, hydroxylation can occur at several different positions on the cyclohexyl ring, resulting in multiple isomers with the exact same mass and a very similar fragmentation pattern. nih.govd-nb.info The only way to definitively confirm the identity is to compare the analytical data of the suspected metabolite in a sample with that of the certified reference standard.
This comparison is typically done using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov If the metabolite in the sample and the reference standard have the same chromatographic retention time and the same MS/MS fragmentation spectrum under identical analytical conditions, their identity is confirmed. nih.gov Studies have highlighted the importance of this step, showing that only a few commercially available theoretical standards matched the actual metabolites produced in human hepatocyte models, underscoring the unreliability of relying solely on predicted structures. nih.govresearchgate.netd-nb.info
Data Tables
Table 1: Chemical Properties of MAB-CHMINACA Metabolite M3
| Property | Value | Source(s) |
|---|---|---|
| Formal Name | N-[[1-[(4-hydroxycyclohexyl)methyl]-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine | caymanchem.combertin-bioreagent.comevitachem.com |
| Molecular Formula | C₂₁H₂₉N₃O₄ | caymanchem.comevitachem.comnih.gov |
| Formula Weight | 387.5 g/mol | caymanchem.comevitachem.com |
| Alternate Names | ADB-CHMINACA metabolite M3 | caymanchem.comevitachem.com |
Table 2: Mass Spectrometric Data for this compound
| Parameter | Description | Source(s) |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS); High-Resolution Mass Spectrometry (HRMS) | nih.gov |
| Metabolic Pathways | Hydroxylation of cyclohexyl ring & Hydrolysis of terminal amide | caymanchem.combertin-bioreagent.comevitachem.com |
| Diagnostic Fragment Ion | m/z 257 | |
Comprehensive Analysis of Mab Chminaca Metabolic Pathways and Metabolite M3 Rm
Identification of Phase I Biotransformations of MAB-CHMINACA
The metabolism of MAB-CHMINACA primarily involves Phase I biotransformation reactions, which are chemical modifications that introduce or expose functional groups on the parent compound. These reactions are mainly oxidative processes catalyzed by cytochrome P450 (CYP450) enzymes in the liver. nih.gov Studies using human hepatocytes have shown that MAB-CHMINACA undergoes extensive metabolism, with the majority of these transformations occurring on the cyclohexylmethyl tail of the molecule. researchgate.netecddrepository.orgwikipedia.org
Hydroxylation Reactions on MAB-CHMINACA Structure
Hydroxylation, the addition of a hydroxyl (-OH) group, is a dominant metabolic pathway for MAB-CHMINACA. ecddrepository.orgmdpi.com This process can occur at multiple sites on the molecule, leading to various hydroxylated metabolites.
The most significant site of biotransformation for MAB-CHMINACA is the cyclohexylmethyl tail. researchgate.netecddrepository.orgoup.com Hydroxylation at this position results in the formation of several major metabolites. researchgate.net In studies with human hepatocytes, five of the most abundant metabolites were products of hydroxylation on this part of the structure. oup.com One specific and prominent metabolite formed through this pathway is MAB-CHMINACA 4″-hydroxycyclohexyl. researchgate.netnih.gov The extensive metabolism of the cyclohexylmethyl tail is a key characteristic of MAB-CHMINACA's metabolic profile. researchgate.net
While the cyclohexylmethyl tail is the primary site of metabolism, minor hydroxylation reactions also occur on the tert-butyl group of the L-tert-leucinamide side chain. researchgate.netdrugsandalcohol.ie This leads to the formation of metabolites such as a dihydroxylated metabolite where one hydroxyl group is on the cyclohexylmethyl tail and the other is on the tert-butyl chain. nih.gov
Cyclohexylmethyl Tail Hydroxylation
Amide Hydrolysis of MAB-CHMINACA
Amide hydrolysis, the cleavage of the amide bond, is another Phase I biotransformation pathway for MAB-CHMINACA. nih.gov This reaction results in the formation of a carboxylic acid. caymanchem.com MAB-CHMINACA metabolite M3 is an expected metabolite that undergoes both hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide. bertin-bioreagent.comcaymanchem.com However, some in vitro studies using human hepatocytes did not observe significant amide hydrolysis, suggesting it might be a less prominent pathway compared to hydroxylation. researchgate.netdrugsandalcohol.ie
Dehydrogenation Processes
Dehydrogenation, the removal of hydrogen, can follow hydroxylation to form ketone derivatives. nih.gov This process has been observed to a lesser extent in the metabolism of MAB-CHMINACA, leading to the formation of a ketone on the cyclohexylmethyl substituent. drugsandalcohol.ie
Characterization of Major MAB-CHMINACA Metabolites, Including M3 RM
In vitro studies with human hepatocytes have identified ten major metabolites of MAB-CHMINACA. researchgate.netdrugsandalcohol.ie The primary biotransformations involve oxidation of the cyclohexylmethyl substituent, leading to hydroxylated and ketone species. drugsandalcohol.ie Dihydroxylation and tert-butyl hydroxylation also contribute to the metabolic profile. drugsandalcohol.ie
Key metabolites that have been recommended as analytical targets for confirming MAB-CHMINACA intake include those hydroxylated at the cyclohexylmethyl tail, such as ADB-CHMINACA hydroxycyclohexylmethyl and ADB-CHMINACA 4″-hydroxycyclohexyl. researchgate.net
MAB-CHMINACA metabolite M3 RM is a specific, expected metabolite resulting from two metabolic steps: hydroxylation at the 4-position of the cyclohexane (B81311) ring and hydrolysis of the terminal amide group to a carboxylic acid. bertin-bioreagent.comcaymanchem.com While it is a predicted metabolite, its detection in hepatocyte incubations has not been consistently reported, with some studies indicating that metabolites retaining the terminal amide are more common. researchgate.net In one authentic human urine specimen, a dihydroxyl metabolite (hydroxylated on both the cyclohexylmethyl tail and the tert-butyl group) was identified as a predominant metabolite. nih.gov
Below is a table summarizing the major biotransformation reactions of MAB-CHMINACA.
| Biotransformation Reaction | Location on MAB-CHMINACA Structure | Resulting Metabolite Type | Significance |
| Hydroxylation | Cyclohexylmethyl Tail | Hydroxycyclohexylmethyl metabolites (e.g., 4"-hydroxycyclohexyl) | Major pathway researchgate.netecddrepository.org |
| Hydroxylation | Tert-butyl Chain | Hydroxy-tert-butyl metabolites | Minor pathway researchgate.netdrugsandalcohol.ie |
| Amide Hydrolysis | Terminal Amide | Carboxylic acid metabolites (e.g., part of M3 formation) | Reported, but may be less common than hydroxylation researchgate.netbertin-bioreagent.comcaymanchem.com |
| Dehydrogenation | Cyclohexylmethyl Tail (following hydroxylation) | Ketone metabolites | Minor pathway drugsandalcohol.ie |
| Dihydroxylation | Cyclohexylmethyl Tail and Tert-butyl Chain | Dihydroxylated metabolites | Identified in human urine nih.gov |
A second table provides details on specific characterized metabolites.
| Metabolite Name/Identifier | Metabolic Modifications | Notes |
| A4 (ADB-CHMINACA 4″-hydroxycyclohexyl) | Monohydroxylation on the cyclohexyl ring | A major and recommended target for forensic identification researchgate.net |
| A6 / A9 (ADB-CHMINACA hydroxycyclohexylmethyl) | Monohydroxylation on the cyclohexyl ring (positional isomers) | Major metabolites recommended as analytical targets researchgate.net |
| A7 | Ketone formation on the cyclohexyl ring | A minor metabolite drugsandalcohol.ie |
| A10 | Monohydroxylation on the tert-butyl chain | A minor metabolite researchgate.netdrugsandalcohol.ie |
| A1, A2, A3 | Dihydroxylation | Minor metabolites drugsandalcohol.ie |
| M11 | Dihydroxylation (4-hydroxycyclohexylmethyl and tert-butylhydroxyl) | A predominant metabolite found in an authentic human urine sample nih.gov |
| This compound | Hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide | An expected metabolite, though not always detected in vitro researchgate.netbertin-bioreagent.comcaymanchem.com |
Formation Pathways of this compound
MAB-CHMINACA metabolite M3, also known as ADB-CHMINACA metabolite M3, is an expected biotransformation product of MAB-CHMINACA. caymanchem.combertin-bioreagent.com Its formation involves two primary metabolic reactions: hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide. caymanchem.combertin-bioreagent.com This process results in the chemical structure N-[[1-[(4-hydroxycyclohexyl)methyl]-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine. caymanchem.com In vitro studies using human hepatocytes have been instrumental in understanding these pathways. researchgate.netd-nb.info While M3 is a recognized potential metabolite, its physiological and toxicological properties remain largely unknown. caymanchem.combertin-bioreagent.com
Identification of Other Predominant MAB-CHMINACA Metabolites (e.g., M1, M11)
Beyond metabolite M3, several other predominant metabolites of MAB-CHMINACA have been identified in human metabolism studies. Among the most significant are M1 and M11. nih.gov
Metabolite M1 : This metabolite is formed through monohydroxylation of the cyclohexyl ring, resulting in N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide. nih.gov
Metabolite M11 : This dihydroxyl metabolite is a product of hydroxylation at both the cyclohexyl ring and the tert-butyl group, leading to the structure N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide. nih.gov
In an analysis of an authentic human urine specimen, M1 and M11 were identified as the predominant metabolites, with concentrations of 2.17 ± 0.15 ng/mL and 10.2 ± 0.3 ng/mL, respectively. nih.gov It is noteworthy that in some cases, the parent MAB-CHMINACA compound is not detectable in urine, making the identification of its metabolites crucial for confirming intake. researchgate.netnih.gov
Sites of Metabolic Attack on MAB-CHMINACA
The biotransformation of MAB-CHMINACA primarily occurs at two main locations on the molecule. researchgate.net
Cyclohexylmethyl Tail : This is a major site for metabolic reactions, particularly hydroxylation. researchgate.net The formation of metabolites like M1 and M3 involves the addition of a hydroxyl group to this part of the structure. caymanchem.comnih.gov
Tert-butyl Chain : Minor metabolic reactions, such as hydroxylation, also occur on the tert-butyl group. researchgate.net This is exemplified by the formation of metabolite M11, which involves hydroxylation at this site in addition to the cyclohexyl ring. nih.gov
These metabolic attacks are primarily Phase I reactions, which introduce or expose functional groups on the parent compound. wvu.edu
Investigating Phase II Conjugation Pathways for MAB-CHMINACA Metabolites (e.g., Glucuronidation)
Following Phase I metabolism, MAB-CHMINACA metabolites can undergo Phase II conjugation reactions, which typically involve the attachment of endogenous molecules to increase water solubility and facilitate excretion. uomus.edu.iqdrughunter.com Glucuronidation is a major Phase II pathway for many xenobiotics. uomus.edu.iqmdpi.com
Comparative Metabolic Research of Mab Chminaca Metabolite M3 Rm Analogues
Comparative Biotransformation of Related Indazole- and Indole-Based Synthetic Cannabinoids
Synthetic cannabinoids can be broadly categorized based on their core structure, with indazole and indole (B1671886) scaffolds being among the most common. The nature of this core has a significant influence on the metabolic pathways the compound will undergo.
Studies comparing the metabolism of indazole- and indole-based synthetic cannabinoids have revealed distinct patterns. Generally, indazole-containing compounds ("INACA" analogues) exhibit a faster rate of in vitro clearance in pooled human liver microsomes (pHLM) and pooled human hepatocytes (pHHeps) compared to their indole counterparts ("ICA" analogues). mdpi.com This suggests that the indazole ring is more susceptible to metabolic reactions. For instance, a comparison between 5F-MDMB-PINACA (indazole) and 5F-MDMB-PICA (indole) demonstrated the higher metabolic reactivity of the indazole structure. mdpi.com
The primary metabolic reactions for both classes include hydroxylation, oxidation, and hydrolysis. However, the preferred site of these transformations can differ. For many indazole-based compounds like AB-CHMINACA and AB-PINACA, hydrolysis of the terminal amide group is a major metabolic route. uantwerpen.be In contrast, for some indole-based analogues, metabolism on the alkyl side chain or other parts of the molecule may be more prominent. researchgate.net
Glucuronidation, a common phase II metabolic pathway that increases water solubility to facilitate excretion, also shows variation. In the metabolism of AB-CHMINACA, glucuronide conjugates are primarily formed on carboxylated metabolites, whereas with AKB-48 (an adamantyl-indazole compound), glucuronidation of hydroxyl groups is observed. uantwerpen.be This difference is likely attributable to structural variations, specifically the nature of the tail group. uantwerpen.be
The stability of metabolites can also differ between the two classes. In blood samples, 3-carboxyindazole metabolites have been found to be more fragile than 3-carboxyindole metabolites, indicating a greater susceptibility to degradation. nii.ac.jp
| Feature | Indazole-Based (e.g., PINACA series) | Indole-Based (e.g., PICA series) |
| Metabolic Rate | Generally faster in vitro clearance mdpi.com | Generally slower in vitro clearance mdpi.com |
| Primary Reactions | Amide hydrolysis, hydroxylation uantwerpen.be | Hydroxylation, oxidation researchgate.net |
| Metabolite Stability | Carboxy-indazole metabolites can be less stable in blood nii.ac.jp | Carboxy-indole metabolites tend to be more stable nii.ac.jp |
Structural Determinants Influencing Metabolism within the CHMINACA Class
Within the CHMINACA class of synthetic cannabinoids, specific structural elements play a crucial role in directing metabolic pathways. These compounds are characterized by an indazole core, a carboxamide linker, an amino acid moiety (often valine or tert-leucine), and a tail group.
The Tail Group: The structure of the N-1 substituted tail group is a primary determinant of metabolism. For MAB-CHMINACA (ADB-CHMINACA), which possesses a cyclohexylmethyl tail, biotransformation predominantly occurs on this moiety. researchgate.netd-nb.info The most abundant metabolites result from mono- and di-hydroxylation of the cyclohexyl ring. researchgate.netoup.com This is in contrast to analogues with linear alkyl chains, such as ADB-PINACA (pentyl tail) and ADB-HEXINACA (hexyl tail), where metabolism is more focused on the alkyl chain itself, leading to hydroxylated and ketone products. nih.gov The longer the alkyl chain, the more extensive the metabolism on the tail appears to be. oup.comnih.gov The bulky and rigid nature of the cyclohexylmethyl group may result in less interaction with certain metabolizing enzymes compared to more flexible acyclic alkyl chains.
The Amino Acid Moiety: The amino acid portion of the molecule, such as the tert-leucinamide in MAB-CHMINACA, is another site for metabolism. Hydrolysis of the terminal amide to form a carboxylic acid is a significant metabolic pathway for many synthetic cannabinoids, including AB-CHMINACA. uantwerpen.be MAB-CHMINACA metabolite M3 RM is a product of both hydroxylation on the cyclohexyl ring and hydrolysis of the terminal amide, underscoring the importance of both these structural features in its biotransformation. caymanchem.combertin-bioreagent.com
The Indazole Core: While the tail group is often the primary site of metabolism for CHMINACA-class compounds, the indazole ring can also undergo biotransformation, typically through hydroxylation. However, for compounds like AB-CHMINACA, this is generally a less favored pathway compared to modifications on the tail group. uantwerpen.be
| Structural Element | Common Metabolic Pathway(s) | Example Compound(s) |
| Cyclohexylmethyl Tail | Extensive hydroxylation on the cyclohexyl ring researchgate.netd-nb.info | MAB-CHMINACA |
| Linear Alkyl Tail | Hydroxylation and ketone formation on the alkyl chain nih.gov | ADB-PINACA, ADB-HEXINACA |
| Terminal Amide | Hydrolysis to a carboxylic acid uantwerpen.be | AB-CHMINACA, MAB-CHMINACA |
| Indazole Core | Hydroxylation (often a minor pathway) uantwerpen.be | AB-CHMINACA |
Advanced Bioanalytical Method Development for Mab Chminaca Metabolites
Optimization of Sample Preparation Techniques for Biological Matrices
Effective sample preparation is a critical step in the bioanalytical workflow to remove interfering substances from complex biological matrices, thereby reducing matrix effects and enhancing the sensitivity and reliability of detection methods. nih.govcmbr-journal.com For MAB-CHMINACA metabolites, several techniques have been optimized, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.govresearchgate.net
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction is a commonly employed technique for the extraction of synthetic cannabinoids and their metabolites due to their hydrophobic nature. researchgate.net This method involves the partitioning of the analyte of interest between two immiscible liquid phases. For synthetic cannabinoids, including MAB-CHMINACA metabolites, various solvent systems have been utilized. researchgate.net
A study on the postmortem distribution of MAB-CHMINACA in a human cadaver utilized an LLE-based method for extraction from various body fluids and solid tissues. nih.gov In another approach, an improved LLE method using modified magnetic nanoparticles has been developed for the detection of drugs in human blood, demonstrating high recovery rates for various compounds. rsc.org This simplified method, which uses functional magnetic clean-up nanospheres, eliminates the need for a centrifugation step and has shown mean recoveries between 79.5% and 99.9%. rsc.org
Table 1: Comparison of LLE-based methods for drug extraction from biological samples.
| Method | Key Features | Recovery Rates | Reference |
| Traditional LLE | Utilizes immiscible solvents for analyte partitioning. | Variable, dependent on solvent system and analyte. | researchgate.net |
| Magnetic Nanoparticle LLE | Employs functional magnetic nanospheres for purification, simplifying the process. | 79.5% - 99.9% | rsc.org |
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction is a highly effective and widely used technique for the cleanup and concentration of analytes from biological samples. nih.govojp.gov It offers significant benefits, including reduced matrix effects and high sample cleanliness. waters.com Various SPE sorbents and protocols have been developed and optimized for the extraction of synthetic cannabinoid metabolites. ojp.gov
A simplified, 3-step SPE protocol using Oasis HLB (a water-wettable sorbent) has been shown to reduce processing time by 40% and solvent consumption by 70% while providing high analyte recoveries (80-100%) and low batch-to-batch variability. waters.com This protocol, consisting of load, wash, and elution steps, is effective for a wide range of acidic, neutral, and basic analytes in matrices like urine and plasma. waters.com Another study utilized United Chemical Technologies CSDAU200 CleanScreen Columns for the solid-phase extraction of various drugs from biological matrices, demonstrating the versatility of SPE in forensic toxicology. ojp.gov
Table 2: Overview of SPE Protocols for Bioanalysis.
| SPE Sorbent/Method | Protocol Steps | Key Advantages | Recovery Rates | Reference |
| Oasis HLB | Load, Wash, Elute (3-step) | Reduced time and solvent use, high throughput. | 80% - 100% | waters.com |
| United Chemical Technologies CSDAU200 CleanScreen | Condition, Load, Wash, Elute (Traditional) | Effective for a broad range of compounds. | Not specified | ojp.gov |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Applications
The QuEChERS method, which combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup, has been successfully applied to the analysis of MAB-CHMINACA metabolites in urine. researchgate.netvulcanchem.comnih.gov This approach is known for its simplicity, speed, and effectiveness in removing matrix interferences. vulcanchem.com
In one study, MAB-CHMINACA metabolites were extracted from a urine specimen using a QuEChERS method involving d-SPE. researchgate.netnih.gov This allowed for the successful identification and quantification of two predominant metabolites. researchgate.netnih.gov Another protocol involved acetonitrile (B52724) deproteinization followed by QuEChERS dispersive solid-phase extraction and filtration through a Captiva ND Lipids cartridge, demonstrating good recovery and reduced matrix effects for MAB-CHMINACA in whole blood and liver tissue. nih.gov
Table 3: Application of QuEChERS for MAB-CHMINACA Metabolite Analysis.
| Biological Matrix | Key Steps | Outcome | Reference |
| Urine | QuEChERS with dispersive solid-phase extraction. | Identification and quantification of two major metabolites. | researchgate.netnih.gov |
| Whole Blood, Liver Tissue | Acetonitrile deproteinization, QuEChERS d-SPE, Captiva ND Lipids filtration. | Reduced matrix effects and good recovery rates. | nih.gov |
Enhanced Chromatographic Separation of MAB-CHMINACA Metabolite Isomers
The structural complexity and the presence of multiple isomers in synthetic cannabinoids like MAB-CHMINACA necessitate advanced chromatographic techniques for their effective separation and unambiguous identification. core.ac.uk The presence of a pyrazole (B372694) ring in some synthetic cannabinoids can lead to the formation of regioisomers, further complicating analysis. core.ac.uk
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for this purpose. d-nb.info In a study on ADB-CHMINACA (also known as MAB-CHMINACA) metabolism, chromatographic separation was achieved on a biphenyl (B1667301) column. d-nb.infonih.gov This allowed for the separation and subsequent identification of ten major metabolites. d-nb.infonih.gov The use of chiral chromatography has also been highlighted for the separation of enantiomers of synthetic cannabinoids, which is crucial as different enantiomers can exhibit varying potencies. frontiersin.org For instance, a Lux® i-Cellulose-5 column was found to be effective for SCRAs with a terminal amide moiety. frontiersin.org
Development of Highly Sensitive and Selective Mass Spectrometric Detection Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective detection of synthetic cannabinoids and their metabolites in biological matrices. researchgate.netdiva-portal.org This technique offers high specificity, which is crucial for distinguishing between structurally similar compounds. cmbr-journal.com
A validated LC-MS/MS method was developed for the simultaneous quantification of 37 synthetic cannabinoid metabolites in human urine, with limits of detection ranging from 0.1 to 1 ng/mL. researchgate.net This method demonstrated good precision, accuracy, and low matrix effects. researchgate.net Another study reported an LC-MS/MS method for MAB-CHMINACA analysis with a limit of detection around 0.1 ng/mL or g. nih.gov High-resolution mass spectrometry (HRMS) is also increasingly used, offering the advantage of non-targeted screening to identify both known and unknown compounds. nih.govdiva-portal.org
Addressing Matrix Effects in Bioanalytical Quantification of MAB-CHMINACA Metabolites
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in bioanalytical quantification using LC-MS. researchgate.netcmbr-journal.com These effects can lead to either ion suppression or enhancement, affecting the accuracy and precision of the results. cmbr-journal.com
Several strategies are employed to mitigate matrix effects. Proper sample preparation, as discussed in section 5.1, is the first and most critical step. researchgate.netnih.gov The use of deuterated internal standards is another effective approach to compensate for matrix effects and improve quantification accuracy. Additionally, the standard addition method can be used to overcome issues of matrix effects and low recovery rates. nih.gov In a study of MAB-CHMINACA, the matrix effects were found to be 76.9 ± 1.70% and 69.4 ± 2.17% for femoral vein whole blood and liver tissue specimens, respectively, highlighting the importance of addressing this issue. nih.gov
Future Directions and Unexplored Avenues in Mab Chminaca Metabolite Research
Expansion of Analytical Reference Material Libraries for MAB-CHMINACA Metabolites
The accurate identification of MAB-CHMINACA metabolites in forensic and clinical settings is fundamentally reliant on the availability of well-characterized analytical reference materials. MAB-CHMINACA metabolite M3 is an expected metabolite of MAB-CHMINACA, characterized by two metabolic modifications: hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide. caymanchem.combertin-bioreagent.comevitachem.com The availability of a reference material for M3, which is intended for forensic and research applications, is a crucial step. caymanchem.combertin-bioreagent.com
However, research has shown that out of numerous potential metabolites, only a limited number of commercially available reference standards match those actually detected in human hepatocyte incubations. nih.govresearchgate.netd-nb.info This highlights a significant gap between predicted metabolites and those formed in vivo. Studies have identified several major metabolites, such as those resulting from biotransformations on the cyclohexylmethyl tail, which are recommended as targets for documenting intake. nih.govd-nb.info The expansion of reference material libraries to include these and other empirically identified metabolites is paramount. This will not only aid in the correct assignment of isomers but also guide analytical standard manufacturers in producing more relevant and effective references for the scientific community. researchgate.netd-nb.info
Key Details for MAB-CHMINACA metabolite M3 RM:
| Property | Value | Source |
| Formal Name | N-[[1-[(4-hydroxycyclohexyl)methyl]-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine | caymanchem.com |
| CAS Number | 2130879-94-4 | caymanchem.com |
| Synonym | ADB-CHMINACA metabolite M3 | caymanchem.com |
| Molecular Formula | C21H29N3O4 | caymanchem.comevitachem.com |
| Formula Weight | 387.5 | caymanchem.comevitachem.com |
| Purity | ≥98% | caymanchem.com |
| Formulation | A neat solid | caymanchem.com |
Investigation of Minor and Novel MAB-CHMINACA Metabolites
While identifying major metabolites is crucial for routine toxicological screening, the investigation of minor and novel metabolites can provide a more comprehensive understanding of MAB-CHMINACA's metabolic fate and may offer alternative biomarkers for consumption. Research has shown that MAB-CHMINACA undergoes extensive metabolism, with biotransformations occurring primarily on the cyclohexylmethyl tail and to a lesser extent on the tert-butyl chain. nih.govresearchgate.netd-nb.info
In one study, ten major metabolites were detected after incubating MAB-CHMINACA with human hepatocytes. nih.govresearchgate.net Another study on an authentic human urine specimen identified two predominant metabolites: a monohydroxycyclohexylmethyl metabolite (M1) and a dihydroxyl metabolite (M11). nih.govresearchgate.net The continued exploration for minor metabolites is essential, as these compounds could be crucial in cases where the major metabolites are present at low concentrations or are subject to further metabolic processes. The discovery of novel metabolic pathways, such as acetylation, in other synthetic cannabinoids suggests that unexplored biotransformation routes may also exist for MAB-CHMINACA. researchgate.net
Identified MAB-CHMINACA Metabolites in a Human Urine Specimen:
| Metabolite | Chemical Name | Concentration (ng/mL) | Source |
| M1 | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide | 2.17 ± 0.15 | nih.govresearchgate.net |
| M11 | N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide | 10.2 ± 0.3 | nih.govresearchgate.net |
Methodological Advancements in Metabolite Elucidation
The elucidation of metabolite structures is heavily dependent on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). nih.gov Future research should focus on refining these methodologies to improve sensitivity, selectivity, and the ability to differentiate between isomers.
The use of techniques like Sequential Windowed Acquisition of All Theoretical Fragment Ion Mass Spectra (SWATH™) and advanced data processing software can enhance the non-targeted screening for metabolites. nih.gov Furthermore, the development of novel extraction techniques, such as dispersive liquid-liquid microextraction (dLLME), can improve sample clean-up and concentration of trace metabolites from complex biological matrices like urine and blood. nih.gov
Another promising avenue is the use of alternative in vitro and in vivo models to complement human hepatocyte studies. Models like the nematode Caenorhabditis elegans and zebrafish have shown potential in generating human-like metabolites and can be used for larger-scale production of metabolites for structural characterization. nih.gov Integrating data from these various models can provide a more robust and comprehensive picture of MAB-CHMINACA metabolism, ultimately leading to more reliable methods for its detection in forensic and clinical casework.
Q & A
Q. Which analytical techniques are suitable for detecting MAB-CHMINACA metabolites in postmortem tissues?
- Answer: LC-HRMS and gas chromatography-mass spectrometry (GC-MS) are widely used. For instance, postmortem distribution studies in liver, blood, and other tissues rely on chromatographic peak alignment with reference standards (e.g., 8.72-minute retention time for MAB-CHMINACA in blood and liver matrices) . Internal standards (e.g., AB-CHMINACA) are added to validate extraction efficiency and matrix effects .
Q. What safety protocols are critical when handling MAB-CHMINACA metabolites in laboratory settings?
- Answer: Based on OSHA-compliant SDS guidelines:
- Use flame-resistant lab coats, nitrile gloves, and sealed goggles to prevent dermal/ocular exposure .
- Work in fume hoods with explosion-proof ventilation due to methanol content (flammable liquid Category 2) .
- Store metabolites at -20°C in airtight containers to preserve stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolite detection across studies (e.g., discrepancies in isomer prevalence)?
- Answer: Discrepancies often arise from variations in hepatocyte donor phenotypes or analytical conditions. To mitigate:
- Cross-validate findings using isotopic labeling (e.g., deuterated analogs) .
- Apply computational metabolomics tools (e.g., Metabolomics Workbench) to compare fragmentation patterns and retention indices across datasets .
- Replicate incubations with pooled hepatocytes from diverse demographics to assess metabolic heterogeneity .
Q. What strategies enable integration of MAB-CHMINACA metabolite data with multi-omics workflows?
- Answer:
- Data Deposition: Share raw HRMS spectra in repositories like Metabolomics Workbench using standardized metadata (e.g., solvent systems, collision energies) .
- Multi-Omics Alignment: Use pathway enrichment tools (e.g., mzCloud) to map metabolites to cytochrome P450 (CYP) activity profiles or transcriptomic data .
- Machine Learning: Train models on known synthetic cannabinoid metabolic pathways to predict novel MAB-CHMINACA conjugates (e.g., glucuronides) .
Q. Which enzymatic pathways dominate MAB-CHMINACA metabolism, and how do they compare to structural analogs (e.g., AB-CHMINACA)?
- Answer: Phase I metabolism primarily targets the cyclohexylmethyl moiety via hydroxylation (CYP3A4/2C19), while AB-CHMINACA undergoes faster tert-butyl oxidation . Key differences:
- MAB-CHMINACA: Hydrolysis of the terminal amide to carboxylic acid (e.g., M7 metabolite) is a unique pathway .
- AB-CHMINACA: Rapid N-dealkylation at the indazole core, absent in MAB-CHMINACA .
Q. How can researchers optimize metabolite stability during long-term storage for reproducibility?
- Answer: Stability studies indicate:
- Temperature: -80°C preserves >95% integrity for >2 years, while -20°C is acceptable for short-term (<6 months) .
- Matrix Effects: Lyophilize urine samples to prevent enzymatic degradation; add 0.1% formic acid to liver homogenates to inhibit protease activity .
Q. What challenges arise in structural elucidation of minor metabolites (e.g., <1% abundance)?
- Answer:
- Spectral Noise: Apply background subtraction algorithms (e.g., XCMS Online) to isolate low-abundance peaks .
- Isomer Discrimination: Use ion mobility spectrometry (IMS) to separate co-eluting isomers (e.g., A4 vs. A6) .
- Reference Standards: Collaborate with manufacturers to synthesize deuterated analogs for confirmatory NMR (e.g., 13C shifts in CD3OD vs. DMSO-d6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
